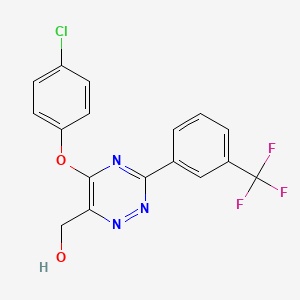
(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group, a trifluoromethylphenyl group, and a triazinylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor such as 4-chlorophenol reacts with a triazine derivative under basic conditions to form the chlorophenoxy-triazine intermediate. This intermediate is then further reacted with a trifluoromethylphenyl compound to introduce the trifluoromethyl group. Finally, the triazinylmethanol moiety is introduced through a reduction reaction using a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
化学反応の分析
Types of Reactions
(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazinylmethanol moiety to other functional groups.
Substitution: The chlorophenoxy and trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an additive in the formulation of specialty chemicals, such as coatings, adhesives, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
(5-(4-Chlorophenoxy)-3-phenyl-1,2,4-triazin-6-YL)methanol: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
(5-(4-Methoxyphenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol: Contains a methoxy group instead of a chloro group, potentially altering its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the chlorophenoxy and trifluoromethylphenyl groups in (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol contributes to its unique chemical and biological properties
特性
CAS番号 |
921620-31-7 |
|---|---|
分子式 |
C17H11ClF3N3O2 |
分子量 |
381.7 g/mol |
IUPAC名 |
[5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-6-yl]methanol |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-12-4-6-13(7-5-12)26-16-14(9-25)23-24-15(22-16)10-2-1-3-11(8-10)17(19,20)21/h1-8,25H,9H2 |
InChIキー |
JPBMMAWSUVWEOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)CO)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


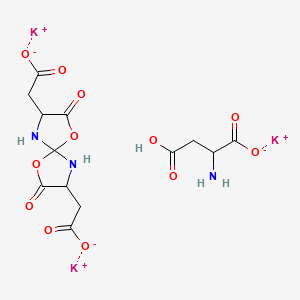

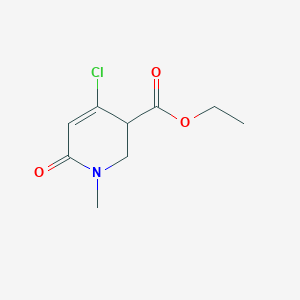
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)
![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)

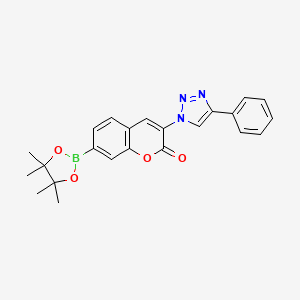

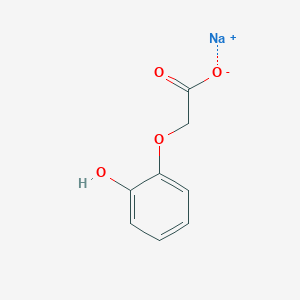
![Imidazo[1,5-D][1,2,4]triazine](/img/structure/B15246849.png)
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)

